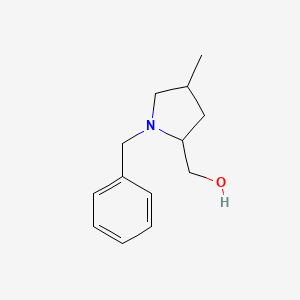
N-(4-Bromo-1-naphthyl)-2,2,2-trifluoroacetimidoyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Bromo-1-naphthyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a bromo-substituted naphthyl group and a trifluoroacetimidoyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-1-naphthyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 4-bromo-1-naphthylamine with trifluoroacetic anhydride in the presence of a suitable base, followed by chlorination. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
化学反应分析
Types of Reactions
N-(4-Bromo-1-naphthyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states of the compound.
科学研究应用
N-(4-Bromo-1-naphthyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Biological Studies: It can be used in the study of biological pathways and mechanisms due to its reactivity and structural features.
Medicinal Chemistry: The compound’s derivatives may have potential therapeutic applications, making it a subject of interest in drug discovery and development.
作用机制
The mechanism of action of N-(4-Bromo-1-naphthyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoroacetimidoyl chloride moiety can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in organic synthesis and material science.
相似化合物的比较
Similar Compounds
- N-(4-Bromo-1-naphthyl)-2-chloroacetamide
- N-(4-Bromo-1-naphthyl)benzenesulfonamide
- 4-Bromo-1-naphthyl acetate
Uniqueness
N-(4-Bromo-1-naphthyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl chloride moiety, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where such reactivity is desired.
属性
分子式 |
C12H6BrClF3N |
|---|---|
分子量 |
336.53 g/mol |
IUPAC 名称 |
N-(4-bromonaphthalen-1-yl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C12H6BrClF3N/c13-9-5-6-10(18-11(14)12(15,16)17)8-4-2-1-3-7(8)9/h1-6H |
InChI 键 |
YWQUXIJAFAJREB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)N=C(C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


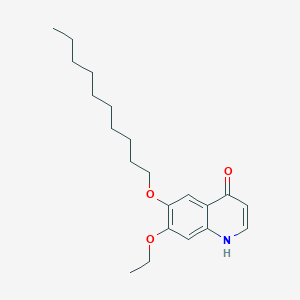
![4-[(6-Bromopyridin-3-yl)sulfonyl]morpholine](/img/structure/B13693526.png)
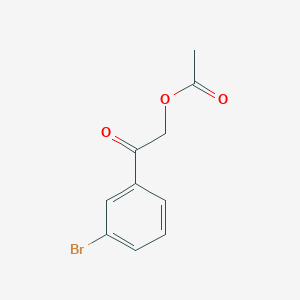
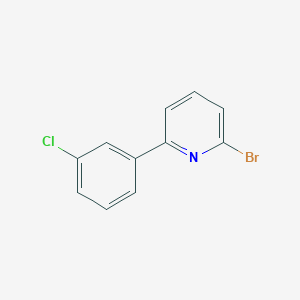
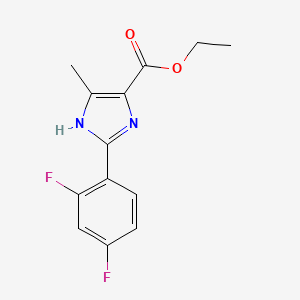

![7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13693548.png)
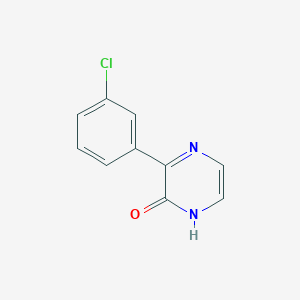
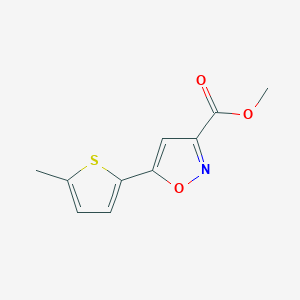
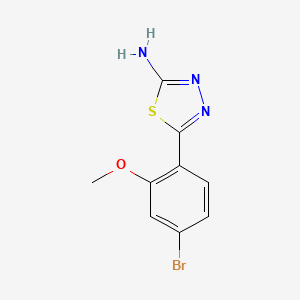
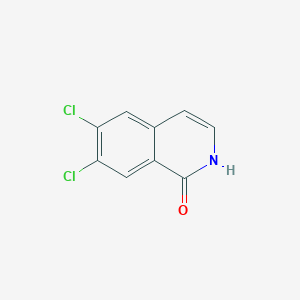
![Triisopropyl[(6-methyl-1-naphthyl)oxy]silane](/img/structure/B13693578.png)
